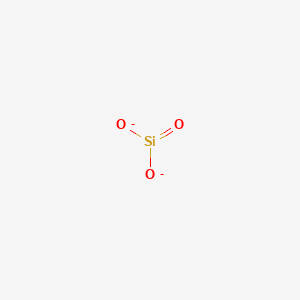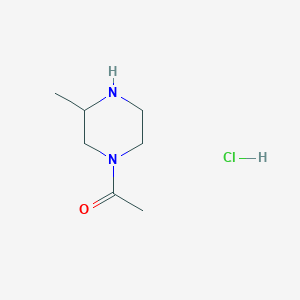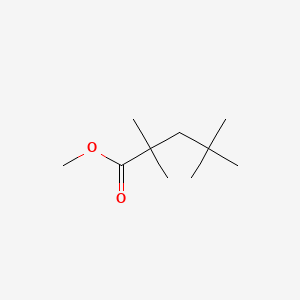![molecular formula C28H28BrNO5 B13818803 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 20146-14-9](/img/structure/B13818803.png)
1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reaction: Reaction of the dihydroisoquinoline derivative with ethyl chloroformate in the presence of a base.
Conditions: Typically performed in an inert atmosphere with a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate typically involves multi-step organic reactions
-
Preparation of Benzyloxy-Bromophenyl Intermediate:
Reaction: Bromination of 4-benzyloxy-3-bromophenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.
-
Formation of Dihydroisoquinoline Core:
Reaction: Cyclization of the benzyloxy-bromophenyl intermediate with an appropriate amine to form the dihydroisoquinoline structure.
Conditions: This step often requires heating and the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert carbonyl groups to alcohols or amines.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate has several scientific research applications:
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studies of reaction mechanisms and catalysis.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects through:
-
Molecular Targets:
- Binding to enzymes or receptors involved in biological pathways.
- Modulating the activity of proteins or nucleic acids.
-
Pathways Involved:
- Inhibition of key enzymes in metabolic pathways.
- Activation or inhibition of signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
- 1-{2-[4-(Benzyloxy)-3-chlorophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate.
- 1-{2-[4-(Benzyloxy)-3-fluorophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate.
Comparison:
- The presence of different halogen atoms (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and biological activity.
- The unique combination of functional groups in 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate provides distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
20146-14-9 |
|---|---|
Molekularformel |
C28H28BrNO5 |
Molekulargewicht |
538.4 g/mol |
IUPAC-Name |
[1-[2-(3-bromo-4-phenylmethoxyphenyl)ethyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate |
InChI |
InChI=1S/C28H28BrNO5/c1-3-33-28(31)35-27-17-22-21(16-26(27)32-2)13-14-30-24(22)11-9-19-10-12-25(23(29)15-19)34-18-20-7-5-4-6-8-20/h4-8,10,12,15-17H,3,9,11,13-14,18H2,1-2H3 |
InChI-Schlüssel |
FOUJWDHJWFDZEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


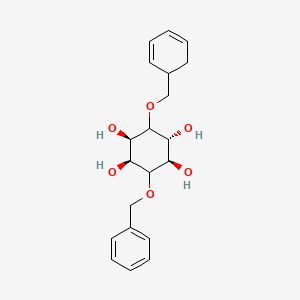
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
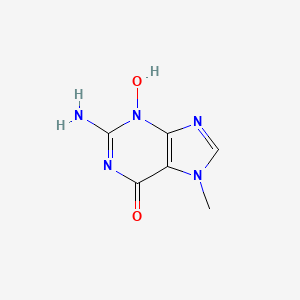
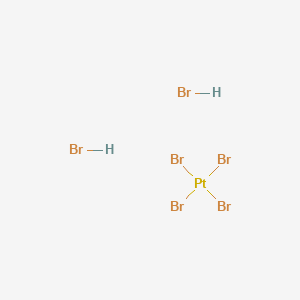
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
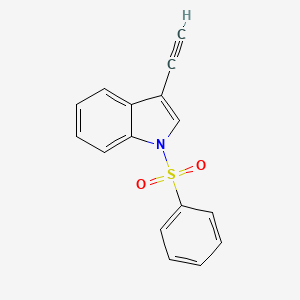
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
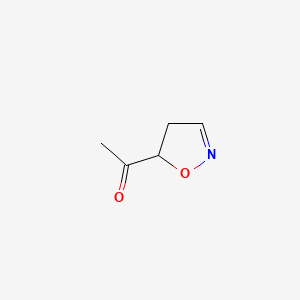
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
